molecular formula C14H18Cl2O2 B14379869 1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one CAS No. 88427-70-7

1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one

Cat. No.: B14379869
CAS No.: 88427-70-7
M. Wt: 289.2 g/mol
InChI Key: AVSWQJJFLTVQDT-UHFFFAOYSA-N
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Description

1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one is an organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a dimethylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one typically involves the reaction of 4-chlorophenyl ethyl ether with 3,3-dimethylbutan-2-one in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or other derivatives.

Scientific Research Applications

1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(phenylethynyl)benzene: Another chlorinated aromatic compound with different structural features.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: A compound with multiple chlorinated phenyl groups.

Uniqueness

1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one is unique due to its specific combination of a chlorinated phenyl group and a dimethylbutanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88427-70-7

Molecular Formula

C14H18Cl2O2

Molecular Weight

289.2 g/mol

IUPAC Name

1-chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C14H18Cl2O2/c1-14(2,3)12(17)13(16)18-9-8-10-4-6-11(15)7-5-10/h4-7,13H,8-9H2,1-3H3

InChI Key

AVSWQJJFLTVQDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(OCCC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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